2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple halogen atoms and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines with different functional groups.
Scientific Research Applications
2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and trifluoromethyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and bromine substituents but differs in its core structure.
4-Bromobenzotrifluoride: Similar in having a bromine and trifluoromethyl group but lacks the quinoxaline core.
Uniqueness
2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline is unique due to its combination of multiple halogen atoms and a trifluoromethyl group on a quinoxaline core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5BrCl3F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFYYPXHDPOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5BrCl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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